[4-(4-Phenylpiperazin-1-yl)benzyl]amine
Overview
Description
“[4-(4-Phenylpiperazin-1-yl)benzyl]amine” is a compound that has been used in various research studies. It has been synthesized and evaluated for its antimicrobial activity . It has also been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one .
Synthesis Analysis
The compound has been synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another study reported the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity .Molecular Structure Analysis
The molecular structure of “[4-(4-Phenylpiperazin-1-yl)benzyl]amine” has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, including reductive amination . It has also been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, it was used in the formation of a new complex containing the racemic 2-(4-phenylpiperazin-1-yl)succinato ligand . This complex was formed in situ by Michael addition of 4-phenylpiperazine to maleic acid .
Acetylcholinesterase Inhibitors
“[4-(4-Phenylpiperazin-1-yl)benzyl]amine” has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs). These inhibitors are used for the treatment of Alzheimer’s disease (AD) . For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as AChEIs .
Butyrylcholinesterase Inhibitors
The compound has also been used in the design and synthesis of butyrylcholinesterase inhibitors (BChEIs). These inhibitors are used for the treatment of neurodegenerative diseases .
α-Glucosidase Inhibitors
“[4-(4-Phenylpiperazin-1-yl)benzyl]amine” has been used in the design and synthesis of α-glucosidase inhibitors . These inhibitors are used for the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such asS100B and acetylcholinesterase . These proteins play crucial roles in various biological processes, including neuronal function and immune response.
Mode of Action
For instance, some phenylpiperazine derivatives have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning .
Pharmacokinetics
Similar compounds have been synthesized and their structures characterized by techniques such asIR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques provide insights into the compound’s structure, which can influence its pharmacokinetic properties.
Result of Action
Similar compounds have exhibited significantantibacterial and antifungal activity
properties
IUPAC Name |
[4-(4-phenylpiperazin-1-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-14-15-6-8-17(9-7-15)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-14,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBHUYMCMASPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Phenylpiperazin-1-yl)benzyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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